2-Ethoxy-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a naphthyridine core with an ethoxy group attached at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,5-naphthyridine typically involves the reaction of 2,3-dibromo-1,5-naphthyridine with sodium ethoxide. This reaction leads to the formation of 3-bromo-2-ethoxy-1,5-naphthyridine, which can then be further aminated to yield 3- and 4-amino-2-ethoxy-1,5-naphthyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: Reaction with potassium amide in liquid ammonia leads to the formation of amino derivatives.
Oxidation and Reduction: The compound can be oxidized using potassium permanganate to form corresponding amino-naphthyridines.
Common Reagents and Conditions:
Potassium Amide (KNH2) in Liquid Ammonia: Used for amination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products:
Amino Derivatives: Formed through substitution reactions.
Oxidized Products: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological properties.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-1,5-naphthyridine is primarily related to its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various biological targets, leading to diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: The parent compound without the ethoxy group.
2,6-Naphthyridine: Another isomer with different substitution patterns.
Fused 1,5-Naphthyridines: Compounds with additional fused rings, exhibiting unique properties.
Uniqueness: 2-Ethoxy-1,5-naphthyridine is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This modification can enhance its solubility and alter its biological activity compared to other naphthyridine derivatives .
Eigenschaften
Molekularformel |
C10H10N2O |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-ethoxy-1,5-naphthyridine |
InChI |
InChI=1S/C10H10N2O/c1-2-13-10-6-5-8-9(12-10)4-3-7-11-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
AINPGJYJHQXION-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=C(C=C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.